molecular formula C12H20ClN B028472 6-Phenylhexylamine, hydrochloride CAS No. 120375-57-7

6-Phenylhexylamine, hydrochloride

Cat. No.: B028472
CAS No.: 120375-57-7
M. Wt: 213.75 g/mol
InChI Key: JYKYEUDNRJFMMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phenylhexylamine, hydrochloride can be synthesized from 2-(6-phenylhexyl)isoindoline-1,3-dione . The synthesis involves the reduction of the isoindoline derivative followed by acidification to obtain the hydrochloride salt. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and subsequent treatment with hydrochloric acid (HCl) to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reduction and acidification techniques as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenylhexylamine, hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation Reactions: Formation of imines or nitriles.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

6-Phenylhexylamine, hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Phenylhexylamine, hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate or inhibitor for various enzymes involved in amine metabolism. It may also interact with neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylhexylamine, hydrochloride is unique due to its extended alkyl chain, which imparts different physicochemical properties compared to shorter-chain analogs. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

6-phenylhexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;/h3,5-6,9-10H,1-2,4,7-8,11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKYEUDNRJFMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676110
Record name 6-Phenylhexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120375-57-7
Record name 6-Phenylhexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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